(S)-N-(1,2,3,4-Tetrahydronaphthalen-1-yl)formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-N-(1,2,3,4-Tetrahydronaphthalen-1-yl)formamide is an organic compound that features a tetrahydronaphthalene moiety attached to a formamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(1,2,3,4-Tetrahydronaphthalen-1-yl)formamide typically involves the reaction of (S)-1,2,3,4-Tetrahydronaphthalen-1-amine with formic acid or formic acid derivatives under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to enhance reaction efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(S)-N-(1,2,3,4-Tetrahydronaphthalen-1-yl)formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can convert the formamide group to an amine group.
Substitution: The formamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include various substituted naphthalene derivatives, amines, and other functionalized compounds.
Scientific Research Applications
(S)-N-(1,2,3,4-Tetrahydronaphthalen-1-yl)formamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be utilized in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (S)-N-(1,2,3,4-Tetrahydronaphthalen-1-yl)formamide exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The formamide group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The tetrahydronaphthalene moiety provides structural stability and contributes to the overall molecular conformation.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid: This compound features a similar tetrahydronaphthalene core but with an acetic acid group instead of a formamide group.
3-[(1,2,3,4-tetrahydronaphthalen-1-ylamino)sulfonyl]benzoic acid: This compound has a sulfonyl benzoic acid group attached to the tetrahydronaphthalene moiety.
Uniqueness
(S)-N-(1,2,3,4-Tetrahydronaphthalen-1-yl)formamide is unique due to its specific formamide functional group, which imparts distinct chemical reactivity and potential biological activity. The combination of the tetrahydronaphthalene core with the formamide group makes it a versatile compound for various applications.
Properties
CAS No. |
314776-99-3 |
---|---|
Molecular Formula |
C11H13NO |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
N-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]formamide |
InChI |
InChI=1S/C11H13NO/c13-8-12-11-7-3-5-9-4-1-2-6-10(9)11/h1-2,4,6,8,11H,3,5,7H2,(H,12,13)/t11-/m0/s1 |
InChI Key |
SXEPYAAYPZBIEE-NSHDSACASA-N |
Isomeric SMILES |
C1C[C@@H](C2=CC=CC=C2C1)NC=O |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)NC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.